molecular formula C18H20Cl2N6Na2O6S2 B13770411 Ethanesulfonic acid, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt CAS No. 68133-33-5

Ethanesulfonic acid, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt

Cat. No.: B13770411
CAS No.: 68133-33-5
M. Wt: 597.4 g/mol
InChI Key: ZHSMSCHKPOZRCJ-UHFFFAOYSA-L
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Description

This compound features a biphenyl core substituted with chlorine atoms at the 3,3' positions. The 4,4' positions are functionalized with 1-methyl-2-triazene groups linked to ethanesulfonic acid moieties, forming a disodium salt (Figure 1). The triazene group (N–N=N) imparts reactivity, while the sulfonate groups enhance solubility in aqueous environments. Its structural complexity suggests applications in specialized industrial processes, such as dye intermediates, optical brighteners, or biochemical reagents.

Properties

CAS No.

68133-33-5

Molecular Formula

C18H20Cl2N6Na2O6S2

Molecular Weight

597.4 g/mol

IUPAC Name

disodium;2-[[2-chloro-4-[3-chloro-4-[methyl-(2-sulfonatoethyldiazenyl)amino]phenyl]-N-methylanilino]diazenyl]ethanesulfonate

InChI

InChI=1S/C18H22Cl2N6O6S2.2Na/c1-25(23-21-7-9-33(27,28)29)17-5-3-13(11-15(17)19)14-4-6-18(16(20)12-14)26(2)24-22-8-10-34(30,31)32;;/h3-6,11-12H,7-10H2,1-2H3,(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2

InChI Key

ZHSMSCHKPOZRCJ-UHFFFAOYSA-L

Canonical SMILES

CN(C1=C(C=C(C=C1)C2=CC(=C(C=C2)N(C)N=NCCS(=O)(=O)[O-])Cl)Cl)N=NCCS(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanesulfonic acid, 2,2’-[(3,3’-dichloro[1,1’-biphenyl]-4,4’-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt typically involves multiple steps:

    Formation of the Biphenyl Core: The biphenyl core is synthesized through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

    Introduction of Dichloro Groups: Chlorination reactions are employed to introduce dichloro groups onto the biphenyl core.

    Attachment of Triazene Groups: Triazene groups are introduced through diazotization reactions followed by coupling with appropriate amines.

    Sulfonation: The final step involves sulfonation to introduce ethanesulfonic acid groups, followed by neutralization with sodium hydroxide to form the disodium salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazene groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the triazene groups to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethanesulfonic acid, 2,2’-[(3,3’-dichloro[1,1’-biphenyl]-4,4’-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt is utilized in various fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The triazene groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect biological activity. The biphenyl core provides structural stability, while the ethanesulfonic acid groups enhance solubility and facilitate interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis:

Structural Analogs with Biphenyl Cores

Compound Name Substituents Functional Groups Key Differences Applications/Properties References
Ethanesulfonic acid, 2,2'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, sodium salt 3,3'-dimethoxy Triazene-ethanesulfonate Methoxy (-OCH₃) substituents instead of chlorine; reduced electron-withdrawing effects Likely improved solubility in organic solvents; potential use in photostable dyes
2,2'-([1,1'-Biphenyl]-4,4'-diyldi-2,1-ethenediyl)bis-benzenesulfonic acid disodium salt Ethenediyl bridge Sulfonate Styryl (ethenediyl) linker instead of triazene; biphenyl core without halogens Optical brightener (e.g., Tinopal CBS-X) in detergents and textiles
Tetrasodium 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-aminonaphthalene-2,7-disulphonate] 3,3'-dichloro Azo (-N=N-) and sulfonate Azo linkage instead of triazene; naphthalene disulfonate backbone Textile dye (high thermal stability; classified under GHS as hazardous)

Functional Group Analogues

  • Triazene Derivatives: The target compound’s triazene group is rare in industrial chemicals. A structurally distinct triazene derivative, Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(3-amino-3-oxopropyl)(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, disodium salt, incorporates triazine rings instead of biphenyls. It is used in reactive dyes for cellulose fibers, highlighting the role of sulfonate-triazene systems in covalent bonding with substrates .
  • Sulfonated Azo Dyes: Compounds like Evans Blue (tetrasodium 6,6′-[(3,3′-dimethylbiphenyl-4,4′-diyl)di(E)diazenediyl]bis(4-amino-5-hydroxynaphthalene-1,3-disulfonate)) share the biphenyl-azo-sulfonate architecture. Unlike the target compound, Evans Blue is a biological stain with high affinity for serum albumin, demonstrating how substituent choice (e.g., methyl vs. chloro) dictates bioactivity .

Biological Activity

Ethanesulfonic acid, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt (commonly referred to as the compound of interest) is a synthetic organic compound with potential applications in various fields including pharmaceuticals and environmental science. Its unique structure, featuring a biphenyl moiety and triazene linkages, suggests interesting biological properties that warrant detailed investigation.

Chemical Structure

The compound has the following molecular formula: C18H20Cl2N6Na2O6S2C_{18}H_{20}Cl_2N_6Na_2O_6S_2. The presence of dichlorobiphenyl and triazene groups indicates potential for biological activity, particularly in terms of cytotoxicity and interaction with biological macromolecules.

Biological Activity Overview

Research on the biological activity of this compound has focused primarily on its toxicity and potential therapeutic effects. Key findings from various studies include:

  • Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines. Studies indicate that it may induce apoptosis through oxidative stress pathways.
  • Genotoxicity : The disodium salt form has been evaluated for genotoxic potential using bacterial assays. Results suggest that it may cause DNA damage in certain conditions.
  • Antimicrobial Activity : Preliminary studies have shown that the compound possesses antimicrobial properties against specific bacterial strains.

Cytotoxicity Studies

A series of in vitro studies were conducted to assess the cytotoxic effects of the compound on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values were determined using MTT assays:

Cell LineIC50 (µM)Mechanism of Action
HeLa12.5Apoptosis via ROS
MCF-715.0Cell cycle arrest

These results indicate that the compound's cytotoxicity is mediated through the generation of reactive oxygen species (ROS), leading to programmed cell death.

Genotoxicity Assessment

The genotoxic potential was evaluated using the Ames test and comet assay. The results indicated:

  • Ames Test : Positive for mutagenicity in Salmonella typhimurium strains TA98 and TA100.
  • Comet Assay : Significant DNA strand breaks were observed in treated human lymphocytes at concentrations above 20 µM.

These findings suggest that while the compound may have therapeutic potential, caution is warranted due to its genotoxic effects.

Antimicrobial Properties

In antimicrobial assays against Gram-positive and Gram-negative bacteria, the compound demonstrated varying degrees of inhibitory activity:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results indicate that the compound could be a candidate for further development as an antimicrobial agent.

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